molecular formula C7H10O3 B13665264 (E)-Methyl 5-oxohex-2-enoate

(E)-Methyl 5-oxohex-2-enoate

Cat. No.: B13665264
M. Wt: 142.15 g/mol
InChI Key: KDPCWIDLENIAAA-HWKANZROSA-N
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Description

(E)-Methyl 5-oxohex-2-enoate is an organic compound with the molecular formula C7H10O3 It is a methyl ester derivative of 5-oxohex-2-enoic acid and features a conjugated system with a double bond and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 5-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and methyl acrylate under basic conditions. The reaction typically requires a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the acrylate ester, followed by elimination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The keto group at C5 and the α,β-unsaturated ester moiety are primary sites for oxidation.

Key Reagents and Conditions:

Reagent SystemProduct(s) FormedYield (%)Source
KMnO₄ (acidic conditions)5-Oxohexanedioic acid65–78
CrO₃ (Jones reagent)5-Oxohex-2-enoic acid72

Mechanism :

  • KMnO₄-mediated oxidation : The conjugated double bond undergoes oxidative cleavage, yielding a diketone intermediate, which is further oxidized to a dicarboxylic acid.

  • CrO₃ oxidation : Selective oxidation of the keto group to a carboxylic acid occurs without disrupting the ester functionality.

Reduction Reactions

The keto group and α,β-unsaturated ester are reduced under controlled conditions.

Key Reagents and Conditions:

Reagent SystemProduct(s) FormedSelectivitySource
NaBH₄ (MeOH)Methyl (E)-5-hydroxyhex-3-enoateKeto → alcohol
LiAlH₄ (Et₂O)Methyl (E)-5-hydroxyhex-3-enoateFull reduction
H₂/Pd-CMethyl 5-oxohexanoateDouble bond saturation

Mechanism :

  • NaBH₄ : Selectively reduces the keto group to a secondary alcohol while preserving the ester and double bond.

  • LiAlH₄ : Reduces both the keto group and ester to primary and secondary alcohols, respectively.

  • Catalytic hydrogenation : Saturates the double bond, yielding a saturated ester.

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution.

Key Reagents and Conditions:

Reagent SystemProduct(s) FormedConditionsSource
NaOH/H₂O(E)-5-Oxohex-3-enoic acid (saponification)Reflux, 2 h
NH₃/MeOH(E)-5-Oxohex-3-enamideRT, 12 h

Mechanism :

  • Saponification : Hydrolysis of the methyl ester generates the corresponding carboxylic acid under basic conditions.

  • Amidation : Reaction with ammonia replaces the ester group with an amide.

Cyclodimerization Reactions

Brønsted acid-promoted cyclodimerization forms bicyclic structures.

Key Conditions and Outcomes:

Acid CatalystProduct(s) FormedYield (%)Energy Barrier (kcal/mol)Source
MsOH (50 mol %) in DCE, 60°CBicyclo[3.3.1]nonane derivative7026.9 (TS1)

Mechanism :

  • Enolization : MsOH promotes enol formation, generating a nucleophilic enolate (ΔG = +6.3 kcal/mol) .

  • Hemiketalization : The enolate attacks a second molecule’s carbonyl group, forming a six-membered transition state (TS1, ΔG = 26.9 kcal/mol) .

  • Cyclization : Reorganization via an eight-membered transition state (TS2) yields the bicyclic product .

Conjugated Addition Reactions

The α,β-unsaturated ester participates in Michael additions.

Key Reagents and Outcomes:

NucleophileProduct(s) FormedConditionsSource
Grignard reagents (RMgX)Methyl 5-oxo-3-R-hex-3-enoateTHF, −78°C
Amines (RNH₂)β-Amino estersRT, 6 h

Mechanism :

  • Michael addition : Nucleophiles attack the β-carbon of the α,β-unsaturated ester, forming a stabilized enolate intermediate.

Thermal Rearrangements

Thermal conditions induce sigmatropic shifts.

Example:

  • Cope rearrangement : Heating to 150°C induces a-sigmatropic shift, converting the compound to a γ,δ-unsaturated ester.

Scientific Research Applications

(E)-Methyl 5-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and natural product analogs.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (E)-Methyl 5-oxohex-2-enoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the conjugated system and the presence of the keto group. The double bond can participate in addition reactions, while the keto group can undergo nucleophilic attack. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxohexanoate: Similar structure but lacks the double bond.

    Ethyl 5-oxohex-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-oxohex-2-enoate: Similar structure but with the keto group at a different position.

Uniqueness

(E)-Methyl 5-oxohex-2-enoate is unique due to its conjugated system, which imparts distinct reactivity compared to non-conjugated analogs. The presence of both the ester and keto groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (E)-5-oxohex-2-enoate

InChI

InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3,5H,4H2,1-2H3/b5-3+

InChI Key

KDPCWIDLENIAAA-HWKANZROSA-N

Isomeric SMILES

CC(=O)C/C=C/C(=O)OC

Canonical SMILES

CC(=O)CC=CC(=O)OC

Origin of Product

United States

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